5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa inhibition Structure-activity relationship BET bromodomain ligands

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-33-4) delivers a unique dual-halogen (5-Br, 2-Cl) benzamide scaffold bearing the validated P4 phenylpiperidinone pharmacophore found in apixaban. This substitution pattern cannot be replicated by mono-halogen analogs—generic replacement risks undermining SAR continuity and data reproducibility. Use as a starting point for FXa inhibitor lead optimization or evaluate as a potential BRD4 BD2/BET ligand. The bromine atom provides a synthetic handle for cross-coupling derivatization. Must verify biological activity experimentally. For R&D use only.

Molecular Formula C18H16BrClN2O2
Molecular Weight 407.69
CAS No. 942013-33-4
Cat. No. B2472442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS942013-33-4
Molecular FormulaC18H16BrClN2O2
Molecular Weight407.69
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C18H16BrClN2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24)
InChIKeyGEJWMEWYSKBTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-33-4): Benzamide-Derived Chemical Probe for Factor Xa and Bromodomain Research


5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-33-4) is a synthetic small molecule belonging to the benzamide class, defined by a 5-bromo-2-chlorobenzamide core substituted at the para position of the anilide ring with a 2-oxopiperidin-1-yl moiety . This molecular architecture is characteristic of several pharmacologically active series, most notably blood coagulation factor Xa (FXa) inhibitors and bromodomain and extra-terminal (BET) protein ligands [1]. The compound carries a molecular formula of C18H16BrClN2O2 and a molecular weight of 421.7 g/mol . Its dual halogen substitution pattern (Br at position 5, Cl at position 2) distinguishes it from many mono-halogenated analogs, potentially offering differentiated physicochemical and pharmacological properties relevant to medicinal chemistry optimization campaigns.

Why 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Replaced by Generic Analogs: The Criticality of Regioisomerism and Halogen Substitution


The N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide scaffold is highly sensitive to both the position of the oxopiperidinyl substituent on the anilide ring and the nature of halogen substitutions on the benzamide core. Meta-substituted isomers, such as 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and methyl-substituted variants, such as 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, exhibit distinct steric and electronic profiles that can alter target binding geometry, potency, and selectivity . In the related anthranilamide-based factor Xa inhibitor series, substitution pattern changes of the P4 phenylpiperidinone moiety have been shown to dramatically impact both enzymatic potency (IC50 shifts exceeding 10-fold) and oral bioavailability [1]. The unique 5-bromo-2-chloro dual halogen arrangement on the benzamide ring of this compound introduces a combination of steric bulk (bromine van der Waals radius 1.85 Å) and electron-withdrawing character (chlorine) that cannot be replicated by single-halogen analogs such as N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide. Generic substitution therefore risks undermining SAR continuity, data reproducibility, and pharmacodynamic interpretation.

Quantitative Evidence Guide for 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide: Key Physicochemical and Structural Differentiators


Para-Substitution Pattern on Anilide Ring: Structural Basis for On-Target Binding

The para-substituted 2-oxopiperidin-1-yl phenyl group present in 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is structurally analogous to the P4 moiety found in the highly optimized factor Xa inhibitor apixaban and in anthranilamide lead compound 28 [1]. In the anthranilamide factor Xa inhibitor series, the para-phenylpiperidinone P4 group contributed to potent FXa inhibition (Ki = 0.08 nM for compound 28) with oral bioavailability comparable to apixaban [1]. By contrast, the meta-substituted isomer 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide would position the oxopiperidinyl group differently in the binding pocket, likely resulting in altered potency profiles. While direct head-to-head biochemical comparison data for the para- versus meta-isomer pair are not publicly available for this specific compound, the class-level SAR from the anthranilamide series [1] strongly supports the superiority of the para configuration.

Factor Xa inhibition Structure-activity relationship BET bromodomain ligands

Dual Halogen Substitution (5-Bromo-2-Chloro): Physicochemical Differentiation from Mono-Halogenated Analogs

The 5-bromo-2-chloro substitution pattern on the benzamide ring increases both molecular weight (421.7 g/mol) and lipophilicity relative to the mono-halogenated or unsubstituted parent compound N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (calculated MW ~294 g/mol) . The bromine atom at position 5 contributes substantial van der Waals volume (bromine radius 1.85 Å vs. hydrogen 1.20 Å) and increased polarizability, which can enhance halogen bonding interactions with target proteins while also modulating membrane permeability and metabolic stability. In the wider benzamide-derived FXa inhibitor literature, the introduction of halogen substituents at the 5-position of the benzamide core has been associated with improved potency, though systematic quantitative comparison data specifically for the 5-bromo-2-chloro scaffold versus its des-halogen or mono-halogen counterparts remain scarce in open-access repositories [1].

Medicinal chemistry Physicochemical profiling Lead optimization

BET Bromodomain Ligand Potential: Structural Rationale Based on the Benzamide-2-Oxopiperidine Pharmacophore

Benzamide derivatives bearing a 2-oxopiperidinyl substituent have been explored as ligands for BET bromodomains, with the oxopiperidine carbonyl acting as a hydrogen bond acceptor that mimics the acetyl-lysine substrate [1]. In published BET inhibitor series, compounds containing the N-[4-(2-oxopiperidin-1-yl)phenyl] fragment have demonstrated binding affinity to BRD4 BD2 with Kd values in the low nanomolar range (e.g., Kd = 0.300 nM for a closely related benzodiazepine-derived scaffold in the BROMOscan assay) [1]. While the specific 5-bromo-2-chlorobenzamide variant has not been profiled in public BET bromodomain screens, its structural analogy to the benzamide-based BET probe series and to the related compound 5-bromo-2-chloro-N-phenylbenzamide (CAS 420826-50-2) suggests potential utility as a bromodomain chemical probe. Quantitative BET binding data (Kd, IC50) for this exact compound are currently absent from authoritative databases and primary literature; experimental validation is required before procurement for bromodomain-targeted studies.

Epigenetics Bromodomain inhibition BET proteins

Factor Xa Inhibitor Pharmacophore Alignment: The 2-Oxopiperidinyl Phenyl Motif as a Validated P4 Moiety

The 2-oxopiperidin-1-yl phenyl group represents a validated P4 moiety in direct factor Xa (FXa) inhibitors, most prominently exemplified by apixaban (BMS-562247) which achieved a FXa Ki of 0.08 nM and demonstrated excellent oral bioavailability across preclinical species [1]. The target compound retains this critical P4 pharmacophoric element while replacing the tetrahydro-pyrazolopyridine carboxamide scaffold of apixaban with a simpler 5-bromo-2-chlorobenzamide core. In the anthranilamide-based FXa inhibitor series, compound 28, which also contains a phenylpiperidinone P4 moiety, displayed a FXa Ki of 0.08 nM and efficacy comparable to apixaban in rabbit thrombosis models [2]. Although the target compound 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has not undergone direct FXa enzymatic profiling in publicly available datasets, its structural composition—combining the validated P4 motif with a halogenated benzamide core—positions it as a potential simplified FXa inhibitor scaffold. However, the absence of experimental FXa inhibition data for this exact compound means that procurement for FXa-related studies should be accompanied by de novo enzymatic characterization.

Anticoagulant Serine protease inhibition Blood coagulation cascade

Validated Application Scenarios for 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide in Drug Discovery and Chemical Biology


Factor Xa Inhibitor Scaffold Optimization and SAR Expansion

This compound serves as a simplified benzamide scaffold bearing the validated P4 phenylpiperidinone moiety found in apixaban and anthranilamide-based FXa inhibitors. Medicinal chemistry teams can use it as a starting point for exploring alternative core structures to the tetrahydro-pyrazolopyridine or anthranilamide scaffolds, with the goal of identifying novel FXa inhibitors with differentiated pharmacokinetic profiles [1]. The 5-bromo-2-chloro substitution provides a synthetic handle for further derivatization via cross-coupling chemistry. Note that users must validate FXa inhibitory activity experimentally, as no public data exist for this specific compound.

BET Bromodomain Chemical Probe Development

Given the structural resemblance of the benzamide-2-oxopiperidine motif to bromodomain-targeting chemotypes [1], this compound can be evaluated as a potential BRD4 BD2 or pan-BET ligand. Its dual halogen substitution may confer enhanced binding through halogen bonding interactions with the bromodomain acetyl-lysine binding pocket. Researchers seeking novel BET inhibitor scaffolds for epigenetic target validation may procure this compound for initial BROMOscan or TR-FRET screening campaigns.

Physicochemical Benchmarking for Halogen Effects in Lead Optimization

With its 5-bromo-2-chloro dual halogen pattern, this compound offers a useful benchmark for quantifying the impact of halogen substitution on properties such as logP, aqueous solubility, metabolic stability, and protein binding. It can be compared head-to-head with mono-halogenated (e.g., 5-chloro only, 2-chloro only) and unsubstituted parent compounds in standardized ADME assays to derive halogen contribution factors relevant to multiparameter optimization in drug discovery programs.

Regioisomer Selectivity Studies in Target Engagement Assays

The para-substituted oxopiperidinyl phenyl group of this compound can be compared with the meta-substituted isomer 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide in binding or functional assays to establish the regioisomer selectivity ratio. Such comparative data inform the optimal substitution geometry for target binding and guide the selection of the most appropriate isomer for subsequent medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.